S-Metolachlor

Übersicht

Beschreibung

S-Metolachlor is an organic compound widely used as an herbicide . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is highly effective against grasses . It was developed by Ciba-Geigy .

Synthesis Analysis

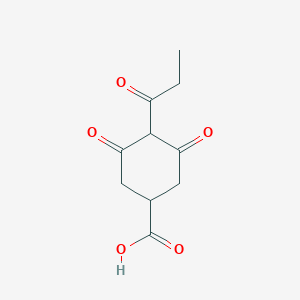

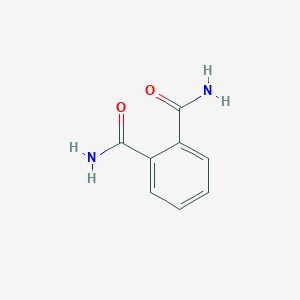

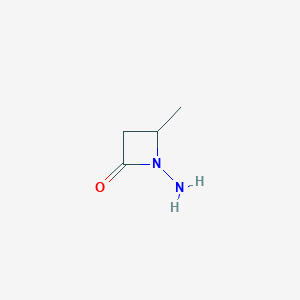

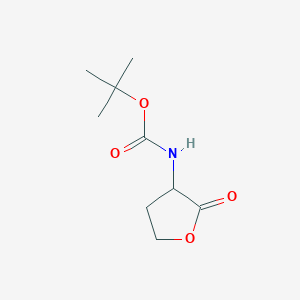

S-Metolachlor is produced from 2-ethyl-6-methylaniline (MEA) via condensation with methoxy acetone . The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine . This secondary amine is acetylated with chloroacetylchloride .Molecular Structure Analysis

The molecular formula of S-Metolachlor is C15H22ClNO2 . It exists as the S- and R- enantiomers . S-Metolachlor is a mixture of the S- and R-formats in an approximate ratio 88:12 .Chemical Reactions Analysis

S-Metolachlor undergoes metabolic reactions in plants . Enzyme assays using S-Metolachlor were developed to determine the specific activities of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) . P450s in microsomal extracts formed O-demethylated S-Metolachlor .Physical And Chemical Properties Analysis

S-Metolachlor is an off-white to colorless liquid . It has a density of 1.1 g/mL and a boiling point of 100 °C at 0.001 mmHg . Its solubility in water is 530 ppm at 20 °C .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of S-Metolachlor, focusing on its unique applications:

Preemergence Weed Control in Agriculture

S-Metolachlor is widely used as a preemergence herbicide in crops like corn, cotton, soybean, and turfgrass. It controls grasses and small-seeded broadleaf weeds, including various Amaranthus species .

Inhibitor of Fatty Acid Synthesis

It functions by inhibiting long-chain fatty acid synthesis, which restrains the growth of seedling shoots and roots. This mechanism is effective against various monocots and dicotyledons .

Soil Enzyme Activity Influence

Application of S-Metolachlor has been shown to increase dehydrogenase activity in soil initially, followed by a decrease after prolonged exposure. This indicates its impact on soil microbial activity .

Leaching and Degradation Studies

Research has been conducted on the leaching and degradation patterns of S-Metolachlor in soil, which is crucial for understanding its environmental impact and behavior in different soil types .

Adsorption Dependence

Studies have also focused on how S-Metolachlor adsorption varies with different soil properties, which is important for predicting its movement and persistence in the environment .

Dissipation in Plant and Soil

The dissipation rate of S-Metolachlor in plant tissues and soil, as well as its effect on enzymatic activities like dehydrogenase and acid phosphatase, has been evaluated to understand its environmental fate .

Wirkmechanismus

Target of Action

S-Metolachlor, a member of the chloroacetamide chemical family, primarily targets the formation of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in the growth and development of plants, particularly in the synthesis of lipids and proteins. By inhibiting VLCFA formation, S-Metolachlor disrupts these essential processes .

Mode of Action

S-Metolachlor acts by inhibiting the elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the normal growth of seedling shoots, making S-Metolachlor effective when applied before germination . It also inhibits both cell division and enlargement by inhibiting lipid biosynthesis .

Pharmacokinetics

It is known that s-metolachlor is rapidly metabolized in plants, with the half-lives in maize seedlings and soil being 485-668 days and 1281-1481 days, respectively .

Result of Action

The primary result of S-Metolachlor’s action is the inhibition of growth in seedling shoots, leading to effective control of grasses and some broadleaf weeds . In terms of its impact on human health, there is no clear link between S-Metolachlor exposure and incidence of cancer in humans .

Action Environment

The action, efficacy, and stability of S-Metolachlor can be influenced by various environmental factors. For instance, its dissipation rate and final residue in the environment can vary depending on the specific conditions . Therefore, the use of S-Metolachlor according to the recommended dosages in maize could be considered safe .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032431 | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Metolachlor | |

CAS RN |

87392-12-9 | |

| Record name | S-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Metolachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of S-metolachlor and how does it affect plant growth?

A: S-metolachlor inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, S-metolachlor hinders cell division and elongation, ultimately leading to the death of susceptible plants.

Q2: How does S-metolachlor's mode of action compare to metolachlor?

A: S-metolachlor is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means S-metolachlor is more potent and effective at lower application rates compared to metolachlor.

Q3: What is the molecular formula and weight of S-metolachlor?

A3: The molecular formula of S-metolachlor is C15H22ClNO2, and its molecular weight is 283.8 g/mol.

Q4: How does S-metolachlor's performance vary across different environmental conditions?

A: Several studies have shown that S-metolachlor degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.

Q5: How does S-metolachlor behave in different soil types?

A: S-metolachlor degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.

Q6: Does the pH of the soil affect S-metolachlor degradation?

A: Research indicates that both acidic and basic pH conditions can accelerate S-metolachlor degradation. []

Q7: What is the typical efficacy of S-metolachlor against common weeds?

A: S-metolachlor is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.

Q8: Has resistance to S-metolachlor been reported?

A: Yes, S-metolachlor resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]

Q9: What are the potential mechanisms of S-metolachlor resistance in weeds?

A: Research suggests that resistance to S-metolachlor in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.

Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in S-metolachlor-resistant weeds?

A: While full cross-resistance is not always observed, studies have shown that S-metolachlor-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.

Q11: What are the potential environmental impacts of S-metolachlor?

A: The extensive use of S-metolachlor has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that S-metolachlor can affect the activity of soil enzymes and alter the composition of microbial populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)